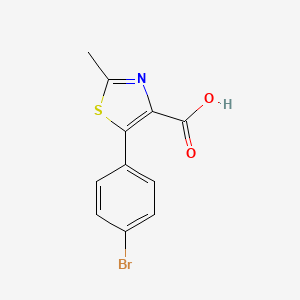

5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-(4-bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2S/c1-6-13-9(11(14)15)10(16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYYUQSAFYQARO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Step 1: Esterification of p-Bromophenylacetic Acid

- Reaction: Catalytic esterification of p-bromophenylacetic acid with methanol.

- Catalyst: Solid acid catalysts supported on iron oxide, zirconium oxide, titanium oxide, diatomaceous earth, or silica gel.

- Solvent: Toluene (hydrophobic solvent).

- Conditions: Reflux for 5-6 hours.

- Outcome: Methyl p-bromophenylacetate (Intermediate 1).

- Catalyst ratio: p-bromophenylacetic acid to catalyst mass ratio of 1:0.4–0.6.

Step 2: Conversion to Malonic Acid Diethyl Ester Derivative

- Reaction: Methyl p-bromophenylacetate reacts with dimethyl carbonate in the presence of sodium methoxide.

- Conditions: Nitrogen atmosphere, 70–80 °C for 4–8 hours.

- Outcome: 2-(4-Bromophenyl)-malonic acid-1,3-diethyl ester (Intermediate 2).

Step 3: Cyclization with Formamidine Hydrochloride

- Reaction: Intermediate 2 is reacted with formamidine hydrochloride.

- Conditions: Stirring and heating at 20–30 °C for 15–17 hours.

- Post-treatment: Water addition, phase separation, pH adjustment to 4–6 with acid, filtration, washing with 80% methanol, drying.

- Outcome: 5-(4-Bromophenyl)-4,6-dihydroxypyrimidine (Intermediate 3).

Step 4: Chlorination to Final Product

- Reaction: Chlorination of Intermediate 3 using solid phosgene and N,N-dimethylaminopyridine in toluene.

- Conditions: Addition at 20–35 °C, then heating to 95–105 °C for 3–5 hours.

- Workup: Extraction, solvent removal, ethanol treatment, filtration, drying.

- Outcome: 5-(4-Bromophenyl)-4,6-dichloropyrimidine (final product in this patent’s context).

Note: While this patent focuses on a pyrimidine derivative, the methodology of esterification, malonate formation, cyclization, and chlorination is relevant for preparing related heterocyclic acids such as thiazole derivatives.

Hydrolysis of Methyl Ester to Carboxylic Acid

A common final step to obtain the carboxylic acid from the methyl ester of the thiazole derivative involves alkaline hydrolysis followed by acidification:

- Starting Material: Methyl 5-(4-bromophenyl)-2-methyl-1,3-thiazole-4-carboxylate.

- Reagents: Sodium hydroxide in a mixture of tetrahydrofuran and methanol.

- Conditions: Stirring at room temperature for 0.5 hours.

- Workup: Concentration under vacuum, dissolution in water, cooling to 0 °C, acidification with concentrated hydrochloric acid.

- Outcome: Precipitation of this compound.

- Yield: Approximately 90% or higher.

- Reference: Similar procedure used for fluorophenyl analogues, applicable to bromophenyl derivatives.

Alternative Synthetic Routes and Cyclization Strategies

Other literature sources describe thiazole ring formation via cyclization of α-bromoketones or thioamide intermediates:

- α-Bromoketone Route:

- Preparation of α-bromoketone from brominated ketones.

- Reaction with thioamides or ethyl thiooxamate to form thiazole ring.

- Subsequent ester hydrolysis to carboxylic acid.

- Thioamide Cyclization:

- Conversion of amino acids or amides to thioamides.

- Cyclization under acidic or dehydrating conditions to form thiazole derivatives.

These methods provide flexibility depending on available starting materials and desired substitution patterns.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Esterification | p-Bromophenylacetic acid, methanol, solid acid catalyst, toluene, reflux 5-6 h | Methyl p-bromophenylacetate | High | Solid acid catalyst recyclable |

| 2 | Malonate formation | Dimethyl carbonate, sodium methoxide, N2, 70-80 °C, 4-8 h | 2-(4-Bromophenyl)-malonic acid diethyl ester | High | Nitrogen atmosphere to avoid oxidation |

| 3 | Cyclization | Formamidine hydrochloride, 20-30 °C, 15-17 h | 5-(4-Bromophenyl)-4,6-dihydroxypyrimidine | ~92 | Post-treatment includes pH adjustment & filtration |

| 4 | Chlorination | Solid phosgene, N,N-dimethylaminopyridine, toluene, 20-105 °C, 3-5 h | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | ~85 | Requires careful temperature control |

| 5 | Hydrolysis (to acid) | NaOH in THF/MeOH, RT 0.5 h; acidification with HCl at 0 °C | This compound | ~90 | Final step to obtain free acid |

Research Findings and Optimization Notes

- Catalyst Efficiency: Use of solid acid catalysts in esterification simplifies separation and reduces waste.

- One-Pot Synthesis: Combining steps where possible (e.g., malonate formation and cyclization) reduces operation time and improves yield.

- Temperature Control: Precise temperature management during chlorination avoids by-products.

- Purification: Washing with aqueous methanol and recrystallization ensures high purity.

- Hydrolysis Conditions: Mild alkaline hydrolysis followed by cold acidification prevents decomposition of sensitive thiazole ring.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed:

Oxidation: Formation of 5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid derivatives with oxidized methyl groups.

Reduction: Formation of 5-(4-Phenyl)-2-methyl-1,3-thiazole-4-carboxylic acid.

Substitution: Formation of various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Antimicrobial Activity :

Research indicates that 5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid exhibits significant antimicrobial properties against various bacterial strains. It has been noted for its efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. -

Anticancer Potential :

Similar compounds have demonstrated anticancer activities, suggesting that this compound may also possess cytotoxic effects against cancer cells. Studies involving derivatives of this compound have shown promising results against human breast adenocarcinoma cell lines (MCF7) using assays like Sulforhodamine B (SRB) to evaluate cell viability . -

Mechanism of Action :

The mechanism of action is still under investigation, but initial studies suggest that the compound may interact with specific biomolecules involved in microbial resistance and cancer cell proliferation .

Agrochemical Applications

This compound is also being explored for its potential as a fungicide. The thiazole moiety is known for its ability to inhibit fungal growth, making this compound suitable for agricultural applications:

- Fungicidal Activity : Research has indicated that derivatives of thiazole compounds can effectively control phytopathogenic fungi in crops. This characteristic is essential in developing new crop protection agents that meet ecological and economic demands .

Several studies have highlighted the biological significance of this compound:

- Antimicrobial Screening : A study evaluated various derivatives for their antimicrobial properties using turbidimetric methods. The results indicated that certain derivatives exhibited potent activity against both bacterial and fungal pathogens .

- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinities of these compounds to target receptors involved in microbial resistance and cancer pathways. These studies provide insights into the potential therapeutic mechanisms of action .

Wirkmechanismus

The mechanism of action of 5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid and its derivatives depends on their specific applications. For example:

Antimicrobial Activity: The compound may inhibit bacterial cell wall synthesis or interfere with essential enzymes, leading to bacterial cell death.

Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways involved in inflammation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations

The primary differences among analogs lie in the substituents on the phenyl ring and their positions. Key analogs include:

- 5-(4-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid (CAS 475106-47-9): Chlorine replaces bromine at the para position .

- 5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid (CAS 522646-43-1): Fluorine at the ortho position .

- 5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid (CAS 188679-10-9): Chlorine at the ortho position .

- 2-Methyl-1,3-thiazole-4-carboxylic acid (CAS 35272-15-2): No phenyl substituent .

Table 1: Structural and Physical Properties

*Calculated properties based on analogs.

Key Research Findings

Steric and Lipophilic Effects : The para-bromophenyl group’s larger size increases steric hindrance and lipophilicity, which may improve membrane permeability but reduce solubility in aqueous media .

Toxicity : Brominated compounds generally exhibit higher toxicity than fluorinated analogs, necessitating careful dose optimization in therapeutic applications .

Biologische Aktivität

5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article explores the compound's structure, synthesis, and notable biological effects, particularly its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is CHBrN OS, with a molecular weight of approximately 284.15 g/mol. The compound features a thiazole ring substituted with a bromophenyl group at the 5-position and a methyl group at the 2-position. This unique structure contributes to its potential applications in pharmaceuticals and agrochemicals .

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the thiazole ring and subsequent substitutions to introduce the bromophenyl and carboxylic acid groups. Various synthetic routes have been explored, emphasizing efficiency and yield.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For example, studies have shown its effectiveness against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Anticancer Activity

Compounds with similar structural characteristics have been noted for their anticancer properties. Preliminary studies suggest that this compound may also possess cytotoxic effects against cancer cells. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia), with IC values indicating moderate potency .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | Not specified | Disruption of cell wall synthesis |

| Anticancer | MCF-7 (breast cancer) | ~1.61 | Induction of apoptosis via caspase activation |

| U-937 (leukemia) | ~1.98 | Cell cycle arrest |

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed that the compound interacts with various biomolecules, leading to disruptions in cellular processes essential for microbial survival and cancer cell proliferation. For instance, studies suggest that it may induce apoptosis through mitochondrial pathways involving caspase activation .

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant inhibition at low concentrations.

- Cancer Research : In vitro studies on MCF-7 cells revealed that treatment with this compound resulted in increased levels of p53 protein and cleaved caspase-3, indicating activation of apoptotic pathways.

Q & A

Q. What synthetic methodologies are typically employed for the preparation of 5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid?

The synthesis commonly involves cyclocondensation reactions, such as the Hantzsch thiazole synthesis, where a bromophenyl-substituted β-keto ester reacts with thiourea in the presence of a dehydrating agent. Intermediates like 4-(4-bromophenyl)-2-thiazoleacetonitrile (CAS: 94833-31-5) are critical, followed by hydrolysis to the carboxylic acid . Optimization of reaction conditions (e.g., solvent, temperature) using statistical experimental design (e.g., factorial design) can improve yields .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Single-crystal X-ray diffraction (SC-XRD) : Provides unambiguous structural confirmation, as demonstrated in studies of bromophenyl-thiazole derivatives .

- NMR spectroscopy : ¹H/¹³C NMR verifies substitution patterns (e.g., bromophenyl aromatic protons, thiazole methyl group) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₁₁H₉BrN₂O₂S; exact mass 315.9521) .

- IR spectroscopy : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and thiazole ring vibrations .

Q. What are the key challenges in purifying this compound, and how can they be mitigated?

Challenges include co-elution of brominated byproducts and acid degradation during chromatography. Mitigation strategies:

- Gradient HPLC : C18 columns with mobile phases containing 0.1% formic acid improve separation .

- Low-temperature crystallization : Minimizes thermal degradation by crystallizing from ethanol/water mixtures at 4°C .

- Ion-exchange chromatography : Isolates the carboxylic acid from neutral impurities .

Advanced Research Questions

Q. How can quantum chemical calculations enhance the rational design of derivatives based on this compound?

Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and reactivity patterns of the thiazole core and bromophenyl substituent. Studies on similar derivatives (e.g., 4-phenylthiazole-2-carboxylic acid analogs) have used DFT to correlate substituent effects with biological activity . Computational reaction path searches (as implemented in ICReDD’s methodologies) can also identify energetically favorable synthetic routes, reducing trial-and-error experimentation .

Q. How should researchers address discrepancies in biological activity data across structurally similar thiazole-carboxylic acids?

Contradictions may arise from variations in assay conditions (e.g., cell lines, concentration ranges) or purity issues. Methodological steps include:

- Reproducibility checks : Repeating assays under standardized protocols (e.g., ISO-certified labs) .

- Structure-activity relationship (SAR) modeling : Multivariate analysis isolates critical substituents (e.g., bromophenyl vs. fluorophenyl analogs) .

- Metabolic stability studies : Assess differential pharmacokinetics (e.g., plasma protein binding) to explain activity variations .

Q. What strategies are effective for improving the solubility and bioavailability of this hydrophobic compound?

- Salt formation : Reacting the carboxylic acid with basic counterions (e.g., sodium, lysine) enhances aqueous solubility .

- Prodrug design : Esterifying the carboxylic acid improves membrane permeability, followed by enzymatic hydrolysis in vivo .

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles increases dissolution rates, as shown for similar thiazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.